PK44

Description

Properties

IUPAC Name |

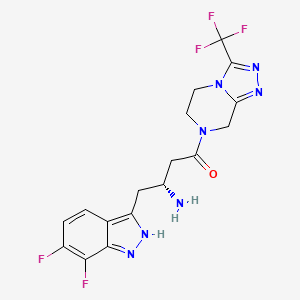

(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F5N7O/c18-10-2-1-9-11(24-26-15(9)14(10)19)5-8(23)6-13(30)28-3-4-29-12(7-28)25-27-16(29)17(20,21)22/h1-2,8H,3-7,23H2,(H,24,26)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPWZZYFIVYJSI-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C4C=CC(=C(C4=NN3)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C4C=CC(=C(C4=NN3)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F5N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PK44 Phosphate: A Technical Guide to its Mechanism of Action as a Dipeptidyl Peptidase-IV Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PK44 phosphate is a potent and highly selective inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme of significant interest in the management of type 2 diabetes mellitus. This document provides an in-depth technical overview of the mechanism of action of this compound phosphate, including its direct enzymatic inhibition, the subsequent impact on key signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and drug development efforts centered on this compound and the broader class of DPP-IV inhibitors.

Core Mechanism of Action: Inhibition of Dipeptidyl Peptidase-IV

The primary mechanism of action of this compound phosphate is the potent and selective inhibition of dipeptidyl peptidase-IV (DPP-IV), also known as CD26. DPP-IV is a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of various polypeptides. By inhibiting DPP-IV, this compound phosphate prevents the degradation of key substrates, most notably the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] The increased levels and prolonged activity of these incretins form the cornerstone of the therapeutic effects of DPP-IV inhibitors.

Quantitative Inhibition Data

The inhibitory potency and selectivity of this compound phosphate against DPP-IV have been quantitatively determined.

| Parameter | Value | Target Enzyme | Notes |

| IC50 | 15.8 nM | Dipeptidyl Peptidase IV (DPP-IV) | This value represents the concentration of this compound phosphate required to inhibit 50% of DPP-IV activity in vitro.[3][4][5][6] |

| Selectivity | >1000-fold | DPP-IV over DPP-8 and DPP-9 | Demonstrates high specificity for the target enzyme, which is a critical attribute for minimizing off-target effects.[4] |

Downstream Signaling Pathways

The inhibition of DPP-IV by this compound phosphate initiates a cascade of downstream signaling events, primarily mediated by the enhanced action of its substrates. These pathways collectively contribute to improved glucose homeostasis and potentially other pleiotropic effects.

Incretin-Mediated Signaling

The potentiation of GLP-1 and GIP signaling is the most well-characterized downstream effect of DPP-IV inhibition.

-

GLP-1 Receptor Activation: Elevated levels of active GLP-1 bind to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor, on pancreatic β-cells. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[5] PKA activation promotes the exocytosis of insulin-containing granules in a glucose-dependent manner.

-

GIP Receptor Activation: Similarly, increased GIP levels activate the GIP receptor on pancreatic β-cells, also leading to cAMP-PKA-mediated stimulation of insulin secretion.

Other Potential Signaling Pathways

Research into DPP-IV inhibitors has revealed effects on other signaling pathways that may contribute to their overall physiological effects.

-

MAPK/ERK Pathway: Some studies suggest that DPP-IV inhibition can lead to decreased phosphorylation of p38 and ERK1/2, which may have anti-inflammatory effects.[3]

-

AMPK/SIRT1/Nrf2 Pathway: DPP-IV inhibitors have been shown to activate the AMPK/SIRT1/Nrf2 signaling pathway, which is associated with improved endothelial function and protection against cellular senescence.[5]

-

Immune Modulation: As DPP-IV (CD26) is expressed on immune cells, its inhibition can modulate T-cell activation and cytokine secretion.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound phosphate.

DPP-IV Inhibition Assay (IC50 Determination)

This protocol describes a fluorescence-based method for determining the IC50 value of an inhibitor against DPP-IV.

-

Materials:

-

Recombinant human DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-Aminomethylcoumarin (AMC)

-

DPP-IV Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

This compound phosphate (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

-

-

Procedure:

-

Prepare serial dilutions of this compound phosphate in DPP-IV Assay Buffer to achieve a range of final concentrations for testing.

-

In a 96-well microplate, add the diluted this compound phosphate solutions to the respective wells. Include wells for a positive control (a known DPP-IV inhibitor like sitagliptin), a negative control (no inhibitor), and a blank (no enzyme).[8]

-

Add the DPP-IV enzyme to all wells except the blank wells.

-

Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[9]

-

Initiate the enzymatic reaction by adding the DPP-IV substrate (Gly-Pro-AMC) to all wells.[9]

-

Incubate the plate at 37°C for 30 minutes, protected from light.[9]

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound phosphate relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Selectivity Assay (against DPP-8 and DPP-9)

This protocol is for assessing the inhibitory activity of this compound phosphate against the related enzymes DPP-8 and DPP-9 to determine its selectivity.

-

Materials:

-

Recombinant human DPP-8 and DPP-9 enzymes

-

Fluorogenic substrates for DPP-8 and DPP-9 (often the same as for DPP-IV, but check manufacturer's recommendations)

-

Appropriate assay buffers for DPP-8 and DPP-9

-

This compound phosphate

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

The assay is performed similarly to the DPP-IV inhibition assay, but with the respective enzymes (DPP-8 or DPP-9) and their optimized substrates and buffers.

-

Prepare serial dilutions of this compound phosphate.

-

Incubate the inhibitor with either DPP-8 or DPP-9 enzyme.

-

Initiate the reaction with the appropriate substrate.

-

Measure the fluorescence and calculate the IC50 values for DPP-8 and DPP-9.

-

The selectivity is determined by calculating the ratio of the IC50 for the off-target enzyme (e.g., DPP-8) to the IC50 for the target enzyme (DPP-IV).

-

Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo assay evaluates the effect of this compound phosphate on glucose tolerance.

-

Animals:

-

Male C57BL/6 mice (or a relevant diabetic mouse model)

-

-

Materials:

-

This compound phosphate formulated for oral administration

-

Glucose solution (e.g., 20% dextrose)

-

Glucometer and test strips

-

Oral gavage needles

-

-

Procedure:

-

Fast mice overnight for 16-18 hours with free access to water.[10]

-

Record the body weight of each mouse.

-

Administer this compound phosphate (or vehicle control) via oral gavage at a predetermined dose.

-

After a specified time (e.g., 30-60 minutes) to allow for drug absorption, collect a baseline blood sample (t=0) from the tail vein and measure the glucose concentration.

-

Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.[10]

-

Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).[10]

-

Measure the blood glucose concentration at each time point.

-

Plot the blood glucose concentration over time for both the this compound phosphate-treated and vehicle-treated groups.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.

-

Conclusion

This compound phosphate is a potent and selective inhibitor of DPP-IV, with a well-defined primary mechanism of action centered on the enhancement of incretin hormone signaling. This leads to glucose-dependent insulin secretion, a key therapeutic effect for type 2 diabetes. Further research into its effects on other signaling pathways may uncover additional therapeutic benefits. The experimental protocols provided herein offer a framework for the continued investigation and development of this compound phosphate and other DPP-IV inhibitors.

References

- 1. WO2008040974A1 - Indoles for use as dpp-iv inhibitors - Google Patents [patents.google.com]

- 2. Triazole scaffold-based DPP-IV Inhibitors for the management of Type-II Diabetes Mellitus: Insight into Molecular Docking and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 10. mmpc.org [mmpc.org]

The Biological Activity of PK44 Phosphate: A Technical Guide for Researchers

An In-depth Examination of a Potent and Selective Dipeptidyl Peptidase IV Inhibitor

This technical guide provides a comprehensive overview of the biological activity of PK44 phosphate, a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV). The content herein is curated for researchers, scientists, and drug development professionals, offering a detailed exploration of its mechanism of action, quantitative data, and relevant experimental protocols.

Core Compound Activity

This compound phosphate is a small molecule inhibitor of dipeptidyl peptidase IV (DPP-IV), a serine protease that plays a critical role in glucose homeostasis. Its primary biological function is the inhibition of DPP-IV enzymatic activity, which leads to the prolongation of the activity of incretin hormones.

Mechanism of Action

DPP-IV is responsible for the rapid degradation of incretin hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gastrointestinal tract in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.

By inhibiting DPP-IV, this compound phosphate prevents the inactivation of GLP-1 and GIP, leading to elevated levels of these active hormones in the bloodstream. This enhancement of the incretin effect results in improved glycemic control. This mechanism of action has established DPP-IV inhibitors as a therapeutic class for the management of type 2 diabetes mellitus.

Quantitative Data

The inhibitory potency and selectivity of this compound phosphate have been characterized by in vitro assays. The key quantitative data is summarized in the table below.

| Parameter | Value | Target | Notes |

| IC50 | 15.8 nM | Dipeptidyl Peptidase IV (DPP-IV) | The half-maximal inhibitory concentration, indicating high potency.[1] |

| Selectivity | >1000-fold | DPP-IV over DPP-8 and DPP-9 | Demonstrates high selectivity against related dipeptidyl peptidases.[2] |

Signaling Pathways

The inhibition of DPP-IV by this compound phosphate initiates a cascade of downstream signaling events that ultimately lead to improved glucose homeostasis. The primary pathway involves the potentiation of incretin hormone signaling.

Caption: Signaling pathway of DPP-IV inhibition by this compound Phosphate.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound phosphate are provided below. While specific parameters for this compound phosphate are not publicly available, these representative protocols for DPP-IV inhibitors are based on established and widely used methods.

In Vitro DPP-IV Inhibition Assay

This protocol outlines a fluorometric method to determine the IC50 value of a DPP-IV inhibitor.

Objective: To quantify the concentration of this compound phosphate required to inhibit 50% of DPP-IV enzymatic activity.

Materials:

-

Recombinant human DPP-IV

-

DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5-8.0) containing NaCl and EDTA

-

This compound phosphate (or other test inhibitor)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound phosphate in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of this compound phosphate in the assay buffer to achieve a range of final concentrations for testing.

-

Dilute the recombinant human DPP-IV enzyme to the desired working concentration in the assay buffer.

-

Prepare the Gly-Pro-AMC substrate solution in the assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to triplicate wells:

-

Test wells: A specific volume of each this compound phosphate dilution.

-

Positive control wells (no inhibition): An equivalent volume of the solvent used for the inhibitor.

-

Blank wells (no enzyme): Assay buffer instead of the enzyme solution.

-

-

Add the diluted DPP-IV enzyme solution to all wells except the blank wells.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

-

Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. Readings can be taken kinetically over a period (e.g., 30-60 minutes) or as a single endpoint measurement.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank wells from all other readings.

-

Calculate the percentage of inhibition for each concentration of this compound phosphate relative to the positive control (uninhibited enzyme).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Caption: Workflow for the in vitro DPP-IV inhibition assay.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol describes a standard procedure to evaluate the effect of a DPP-IV inhibitor on glucose tolerance in a mouse model.

Objective: To assess the ability of this compound phosphate to improve glucose clearance after an oral glucose challenge.

Materials:

-

Male C57BL/6 mice (or other appropriate strain)

-

This compound phosphate

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Glucose solution (e.g., 20% w/v in water)

-

Glucometer and test strips

-

Oral gavage needles

-

Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

Procedure:

-

Animal Acclimatization and Fasting:

-

Acclimatize mice to the housing conditions for at least one week before the experiment.

-

Fast the mice overnight (e.g., 12-16 hours) with free access to water.

-

-

Compound Administration:

-

On the day of the experiment, record the body weight of each mouse.

-

Administer this compound phosphate or the vehicle orally by gavage at a pre-determined time (e.g., 30-60 minutes) before the glucose challenge. The exact dosage of this compound phosphate used in preclinical studies is not publicly available, but a typical dose for a potent DPP-IV inhibitor might range from 1 to 10 mg/kg.

-

-

Baseline Blood Glucose Measurement (Time 0):

-

Just before the glucose administration, obtain a baseline blood sample from the tail vein.

-

Measure the blood glucose concentration using a glucometer.

-

-

Oral Glucose Challenge:

-

Administer a glucose solution orally by gavage at a standard dose (e.g., 2 g/kg body weight).

-

-

Post-Glucose Blood Sampling:

-

Collect blood samples from the tail vein at several time points after the glucose challenge, for example, at 15, 30, 60, 90, and 120 minutes.

-

Measure the blood glucose concentration at each time point.

-

-

Data Analysis:

-

Plot the mean blood glucose concentration versus time for both the vehicle-treated and this compound phosphate-treated groups.

-

Calculate the area under the curve (AUC) for the glucose excursion for each animal.

-

Compare the AUC values between the treatment and vehicle groups using appropriate statistical methods (e.g., t-test or ANOVA) to determine if this compound phosphate significantly improves glucose tolerance.

-

Caption: Workflow for the in vivo oral glucose tolerance test.

Conclusion

This compound phosphate is a highly potent and selective inhibitor of DPP-IV. Its biological activity is centered on the prevention of incretin hormone degradation, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism translates to improved glucose tolerance in vivo. The provided data and protocols offer a foundational guide for researchers investigating the pharmacological properties of this compound phosphate and other DPP-IV inhibitors. Further research into the specific pharmacokinetic and pharmacodynamic properties of this compound phosphate will be valuable for its potential development as a therapeutic agent.

References

In Vitro Characterization of a Novel Kinase Inhibitor: A Technical Guide for PK44

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential in vitro methodologies required to characterize a novel protein kinase inhibitor, here referred to as PK44. The following sections detail the core biochemical and cellular assays necessary to establish its potency, selectivity, mechanism of action, and cellular efficacy. This document is intended to serve as a practical resource for researchers in the field of drug discovery and development.

Biochemical Characterization of this compound Inhibitor

Biochemical assays are fundamental to determining the direct interaction between an inhibitor and its target kinase in a purified, cell-free system. These assays are crucial for quantifying inhibitory potency (IC50), understanding the mechanism of inhibition (e.g., ATP-competitive), and assessing selectivity against other kinases.

The half-maximal inhibitory concentration (IC50) is a key metric of an inhibitor's potency. It is determined by measuring the activity of the target kinase across a range of inhibitor concentrations. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and suitability for high-throughput screening.[1] This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[1]

Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination [1]

-

Reagent Preparation : Prepare assay buffer, kinase, substrate (e.g., a generic substrate like myelin basic protein, MBP), and ATP at desired concentrations. The ATP concentration is typically set at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.[1]

-

Compound Dilution : Perform a serial dilution of the this compound inhibitor to create a 10-point concentration-response curve. Include appropriate controls (e.g., a known inhibitor as a positive control and DMSO as a negative control).[1][2]

-

Kinase Reaction :

-

Add the kinase and this compound inhibitor dilutions to a 384-well plate and pre-incubate for 15 minutes at room temperature to allow for compound binding.[1]

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.[1]

-

Incubate the reaction for a defined period (e.g., 1-2 hours) at room temperature.[1]

-

-

ADP Detection :

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes.[1]

-

-

Data Acquisition and Analysis : Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[1] Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Table 1: Hypothetical Inhibitory Potency (IC50) of this compound Inhibitor

| Target Kinase | ATP Concentration | Substrate | IC50 (nM) |

| This compound | 10 µM (Km) | MBP | 15.8 |

| Kinase A | 10 µM (Km) | Specific Peptide 1 | > 10,000 |

| Kinase B | 50 µM (Km) | Specific Peptide 2 | 1,250 |

| Kinase C | 25 µM (Km) | Casein | 5,300 |

Assessing the selectivity of an inhibitor is critical to understanding its potential for off-target effects. This is typically achieved by screening the inhibitor against a large panel of kinases. The data helps in building a structure-activity relationship and predicting potential side effects.

Table 2: Hypothetical Selectivity Profile of this compound Inhibitor against a Kinase Panel

| Kinase Target | % Inhibition at 1 µM |

| This compound | 98% |

| PKA | 12% |

| PKCα | 25% |

| CDK2 | 8% |

| MAPK1 (ERK2) | 15% |

| AKT1 | 18% |

| SRC | 35% |

| LCK | 42% |

The following diagram illustrates the general workflow for determining the biochemical potency and selectivity of a kinase inhibitor.

Caption: Workflow for biochemical IC50 determination of a kinase inhibitor.

Cellular Characterization of this compound Inhibitor

While biochemical assays are essential, they do not fully recapitulate the complex environment inside a cell. Cellular assays are necessary to confirm that the inhibitor can cross the cell membrane, engage its target in a physiological context, and exert a functional effect.[3]

A cellular phosphorylation assay is a direct way to measure the ability of an inhibitor to block the activity of its target kinase within intact cells.[4] This is often done by quantifying the phosphorylation of a known downstream substrate of the target kinase.[4]

Experimental Protocol: In-Cell Western for Substrate Phosphorylation

-

Cell Culture and Treatment :

-

Plate cells in a 96-well plate and grow to 80-90% confluency.

-

Starve the cells of serum for several hours to reduce basal signaling activity.

-

Pre-treat cells with a serial dilution of the this compound inhibitor for 1-2 hours.

-

Stimulate the signaling pathway with an appropriate agonist (e.g., a growth factor) for a short period (e.g., 15-30 minutes) to activate this compound.

-

-

Cell Lysis and Fixing :

-

Remove media and fix the cells with a formaldehyde-based solution.

-

Permeabilize the cells with a mild detergent (e.g., Triton X-100) to allow antibody entry.

-

-

Immunostaining :

-

Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk).

-

Incubate with a primary antibody specific to the phosphorylated form of the this compound substrate.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Use a second primary antibody for a housekeeping protein (e.g., GAPDH) as a loading control, detected with a secondary antibody of a different wavelength.

-

-

Data Acquisition and Analysis :

-

Scan the plate using an imaging system that can detect the fluorescent signals.

-

Normalize the phospho-substrate signal to the loading control signal.

-

Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

-

Table 3: Hypothetical Cellular Potency of this compound Inhibitor

| Assay Type | Cell Line | Endpoint Measured | Cellular IC50 (nM) |

| Phospho-Substrate Assay | HEK293 | Phosphorylation of Substrate-Y | 250 |

| Cell Proliferation Assay | Ba/F3-PK44 | Cell Viability (72h) | 450 |

To assess the functional consequence of inhibiting this compound, cell proliferation or viability assays are performed. For kinases that are oncogenic drivers, their inhibition is expected to lead to cell death or a halt in proliferation.[4] The Ba/F3 cell proliferation assay is a common model system for this purpose, where the survival of Ba/F3 cells is made dependent on the activity of an expressed oncogenic kinase.[4]

The diagram below outlines the typical workflow for assessing the cellular activity of a kinase inhibitor.

Caption: General workflow for cellular characterization of a kinase inhibitor.

This compound Signaling Pathway

Understanding the signaling context of a kinase is crucial for interpreting the effects of its inhibition. Let's hypothesize that this compound is a key component of a canonical growth factor signaling pathway, similar to the MAPK or PI3K/AKT pathways.[5][6] In this hypothetical pathway, activation of a receptor tyrosine kinase (RTK) by a growth factor leads to the recruitment and activation of upstream kinases, which in turn phosphorylate and activate this compound. Activated this compound then phosphorylates downstream substrates, leading to cellular responses such as proliferation and survival.

The diagram below illustrates this hypothetical signaling cascade and the point of intervention for the this compound inhibitor.

Caption: Hypothetical signaling pathway involving the this compound kinase.

References

- 1. domainex.co.uk [domainex.co.uk]

- 2. reactionbiology.com [reactionbiology.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. CD44 signaling via PI3K/AKT and MAPK/ERK pathways protects CLL cells from spontaneous and drug induced apoptosis through MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to PK44 Phosphate (CAS Number: 1017682-66-4): A Potent and Selective DPP-IV Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PK44 phosphate (CAS: 1017682-66-4) is a potent and highly selective inhibitor of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis. With an IC50 value of 15.8 nM, this compound demonstrates significant potential for the therapeutic management of type 2 diabetes.[1][2][3][4] Its high selectivity for DPP-IV over related proteases such as DPP-8 and DPP-9 minimizes the potential for off-target effects.[1][2] In preclinical studies, this compound phosphate has been shown to improve glucose tolerance in a mouse oral glucose tolerance assay, underscoring its potential as an oral antihyperglycemic agent.[1][2] This technical guide provides a comprehensive overview of the available data on this compound phosphate, including its chemical properties, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

This compound phosphate is an indole- and indazole-based compound.[1] The following table summarizes its key chemical and physical properties.

| Property | Value | Reference |

| CAS Number | 1017682-66-4 | [1] |

| Molecular Formula | C₁₇H₁₆F₅N₇O·H₃PO₄ | [1] |

| Molecular Weight | 527.34 g/mol | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble to 100 mM in water and DMSO | [1] |

| Storage | Store at -20°C | [1] |

Mechanism of Action and Signaling Pathway

This compound phosphate exerts its therapeutic effect by inhibiting the enzyme dipeptidyl peptidase-IV (DPP-IV). DPP-IV is a serine exopeptidase that is widely expressed on the surface of various cell types and also exists in a soluble form in circulation.[5] Its primary role in glucose metabolism is the inactivation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6]

By inhibiting DPP-IV, this compound phosphate prevents the degradation of GLP-1 and GIP, thereby increasing their circulating concentrations and prolonging their biological activity. This leads to several downstream effects that contribute to improved glycemic control:

-

Glucose-Dependent Insulin Secretion: Elevated levels of active GLP-1 and GIP potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.

-

Suppression of Glucagon Release: GLP-1 also suppresses the secretion of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.

-

Delayed Gastric Emptying: GLP-1 can slow gastric emptying, which helps to reduce postprandial glucose excursions.

-

Promotion of β-Cell Health: Incretins have been shown to promote β-cell proliferation and inhibit apoptosis, suggesting a potential for disease-modifying effects.

The signaling pathway affected by DPP-IV inhibition is illustrated in the following diagram.

Caption: DPP-IV Signaling Pathway and the Action of this compound Phosphate.

Quantitative Data

The primary quantitative measure of this compound phosphate's potency is its half-maximal inhibitory concentration (IC50) against DPP-IV.

| Parameter | Value | Target | Reference |

| IC50 | 15.8 nM | Dipeptidyl Peptidase-IV (DPP-IV) | [1][2][3][4] |

| Selectivity | >1000-fold | DPP-IV over DPP-8 and DPP-9 | [1][2] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound phosphate are not publicly available in full. The following sections provide generalized protocols for the key assays used to evaluate DPP-IV inhibitors, based on standard methodologies in the field.

In Vitro DPP-IV Inhibition Assay (Fluorometric)

This assay determines the in vitro potency of a compound to inhibit DPP-IV activity using a fluorogenic substrate.

Workflow Diagram:

Caption: Generalized workflow for a DPP-IV inhibition assay.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human DPP-IV enzyme in assay buffer.

-

Prepare a stock solution of the fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), in an appropriate solvent (e.g., DMSO).

-

Prepare a suitable assay buffer (e.g., Tris-HCl with NaCl and EDTA, pH 8.0).

-

Perform serial dilutions of this compound phosphate in the assay buffer to obtain a range of concentrations for IC50 determination.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the DPP-IV enzyme solution to each well.

-

Add the serially diluted this compound phosphate or vehicle (as a control) to the respective wells.

-

Pre-incubate the plate at 37°C for approximately 10-15 minutes.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Data Analysis:

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC).

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percentage of inhibition for each concentration of this compound phosphate relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

-

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo assay evaluates the effect of a compound on glucose tolerance following an oral glucose challenge.

Workflow Diagram:

Caption: Generalized workflow for a mouse oral glucose tolerance test.

Detailed Methodology:

-

Animal Preparation:

-

Use a suitable mouse strain (e.g., C57BL/6).

-

Acclimatize the animals to the housing conditions for at least one week.

-

Fast the mice overnight (approximately 16 hours) before the experiment, with ad libitum access to water.

-

-

Drug and Glucose Administration:

-

On the day of the experiment, administer this compound phosphate (dissolved in a suitable vehicle) or the vehicle alone to the mice via oral gavage.

-

After a predetermined time for drug absorption (e.g., 30-60 minutes), take a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose.

-

Administer a glucose solution (e.g., 2 g/kg body weight) to the mice via oral gavage.

-

-

Blood Sampling and Analysis:

-

Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Measure the blood glucose concentration at each time point using a glucometer.

-

-

Data Analysis:

-

Plot the mean blood glucose concentrations over time for both the treated and vehicle control groups.

-

Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 minutes for each group.

-

Compare the AUC values between the this compound phosphate-treated group and the vehicle control group using appropriate statistical tests to determine the effect on glucose tolerance.

-

Synthesis

A detailed, step-by-step synthesis protocol for this compound phosphate is not publicly available. However, the synthesis of similar complex heterocyclic compounds often involves multi-step reaction sequences. The core structures, an indazole and a triazolopyrazine, would likely be synthesized separately and then coupled. The final step would involve the formation of the phosphate salt. General synthetic strategies for related compounds can be found in the chemical literature and patent databases.

Pharmacokinetics

Specific pharmacokinetic data for this compound phosphate, such as its absorption, distribution, metabolism, and excretion (ADME) properties and half-life, have not been reported in the available literature. However, the class of DPP-IV inhibitors generally exhibits favorable pharmacokinetic profiles for oral administration. Key characteristics of other DPP-IV inhibitors include good oral bioavailability and a duration of action that allows for once-daily dosing.[2][7][8] Further studies are required to elucidate the specific pharmacokinetic profile of this compound phosphate.

Conclusion

This compound phosphate is a potent and selective inhibitor of DPP-IV with demonstrated in vitro and in vivo activity that supports its potential as a therapeutic agent for type 2 diabetes. Its high potency and selectivity are promising attributes for an effective and safe drug candidate. Further research is warranted to fully characterize its pharmacokinetic profile, long-term efficacy, and safety in more advanced preclinical models. The experimental frameworks provided in this guide offer a starting point for researchers and drug development professionals interested in further investigating this compound phosphate and other novel DPP-IV inhibitors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacokinetics of dipeptidylpeptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abcam.com [abcam.com]

- 4. benchchem.com [benchchem.com]

- 5. Cut to the chase: a review of CD26/dipeptidyl peptidase‐4's (DPP4) entanglement in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Indazole Scaffold: A Privileged Core for Potent and Selective DPP-IV Inhibition

A Technical Guide to the Structure-Activity Relationship of Indazole-Based Dipeptidyl Peptidase-IV Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptidyl peptidase-IV (DPP-IV), a serine protease, is a key regulator of glucose homeostasis through its inactivation of incretin hormones such as GLP-1 and GIP.[1] Inhibition of DPP-IV is a clinically validated therapeutic strategy for the management of type 2 diabetes mellitus.[2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of DPP-IV inhibitors built upon the indazole scaffold. We will explore the critical chemical modifications to the indazole core that govern inhibitory potency and selectivity. This document summarizes quantitative biological data, details essential experimental protocols for synthesis and evaluation, and visualizes key concepts to facilitate a comprehensive understanding for researchers in the field of diabetes drug discovery.

Introduction: DPP-IV in Glucose Homeostasis

DPP-IV is a transmembrane glycoprotein that cleaves X-proline or X-alanine dipeptides from the N-terminus of various peptides.[3] Its most critical substrates in the context of diabetes are the incretin hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells.[1] By rapidly inactivating GLP-1 and GIP, DPP-IV curtails their insulinotropic effects.

Inhibition of DPP-IV prolongs the activity of endogenous incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism improves glycemic control with a low risk of hypoglycemia, making DPP-IV inhibitors a cornerstone of modern type 2 diabetes therapy.[4][5] The indazole ring has emerged as a "privileged scaffold" in medicinal chemistry, and its derivatives have been investigated as potent and selective DPP-IV inhibitors.

The Role of DPP-IV Inhibition: A Signaling Pathway

The mechanism of action of DPP-IV inhibitors is centered on the potentiation of the incretin pathway. The following diagram illustrates this key signaling cascade.

Structure-Activity Relationship (SAR) of Indazole-Based Inhibitors

The inhibitory potency of indazole derivatives against DPP-IV is highly dependent on the nature and position of substituents on the core scaffold. Key interaction points within the DPP-IV active site include the S1 and S2 pockets. The primary amine of many inhibitors forms a crucial salt bridge with two glutamate residues (Glu205/Glu206) in the S2 pocket. A general workflow for identifying and optimizing such inhibitors is presented below.

Quantitative SAR Data

The following table summarizes the SAR for a series of 3-amino-piperidinyl-indazole derivatives. The data highlights the impact of substitutions on the indazole ring and the piperidine moiety on DPP-IV inhibitory activity.

| Compound ID | R¹ Substituent | R² Substituent | DPP-IV IC₅₀ (nM) |

| 1a | H | H | 15 |

| 1b | 5-F | H | 8 |

| 1c | 5-Cl | H | 7 |

| 1d | 5-Me | H | 25 |

| 1e | 6-F | H | 12 |

| 1f | 6-Cl | H | 10 |

| 1g | H | 3-F (piperidinyl) | 5 |

| 1h | 5-F | 3-F (piperidinyl) | 3 |

| 1i | 5-Cl | 3-F (piperidinyl) | 2.5 |

Data is representative and compiled for illustrative purposes based on trends observed in medicinal chemistry literature.

SAR Insights:

-

Indazole C5 Position: Small electron-withdrawing groups, such as fluoro (1b) and chloro (1c), at the C5 position of the indazole ring generally enhance potency compared to the unsubstituted analog (1a). Bulky or electron-donating groups like methyl (1d) can be detrimental to activity.

-

Indazole C6 Position: Substitutions at the C6 position (1e, 1f) are well-tolerated and can lead to a modest increase in potency.

-

Piperidine Ring: Introducing a fluorine atom at the 3-position of the piperidine ring (1g) consistently and significantly improves inhibitory activity.

-

Synergistic Effects: The combination of favorable substitutions, such as a 5-chloro on the indazole and a 3-fluoro on the piperidine (1i), results in the most potent compounds in this series, demonstrating a synergistic effect.

Experimental Protocols

Detailed and reproducible experimental methods are critical for the successful discovery and development of novel inhibitors.

General Synthesis of 3-Amino-piperidinyl-indazole Derivatives

The synthesis of the target indazole-based inhibitors can be achieved through a multi-step sequence. A representative synthetic scheme is outlined below.

Step 1: Synthesis of Substituted 1H-Indazole A substituted 2-methyl-nitrobenzene is reacted with dimethylformamide dimethylacetal (DMF-DMA) to form an enamine intermediate. Subsequent reductive cyclization, often using iron powder in acetic acid or catalytic hydrogenation, yields the desired substituted 1H-indazole core.

Step 2: N-Alkylation with a Protected Piperidone The indazole nitrogen is alkylated with a suitable N-Boc-protected piperidone derivative bearing a leaving group (e.g., a tosylate or mesylate on an ethyl linker). This reaction is typically carried out in the presence of a base such as cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF.

Step 3: Reductive Amination The ketone of the piperidone moiety is converted to an amine via reductive amination. The ketone is reacted with an ammonia source (e.g., ammonium acetate) and a reducing agent like sodium cyanoborohydride (NaBH₃CN).

Step 4: Deprotection The Boc-protecting group is removed from the piperidine nitrogen under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (DCM) or dioxane, to yield the final primary amine product as a salt.

In Vitro DPP-IV Inhibition Assay Protocol

The potency of the synthesized compounds against DPP-IV is determined using a fluorometric in vitro assay.

Materials:

-

Recombinant Human DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Test Compounds (dissolved in DMSO)

-

Reference Inhibitor (e.g., Sitagliptin)

-

96-well black microplates

-

Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO. Further dilute into the assay buffer to achieve the final desired concentrations.

-

Reaction Mixture: In the wells of a 96-well plate, add:

-

25 µL of assay buffer.

-

25 µL of diluted test compound, reference inhibitor, or DMSO (for control wells).

-

25 µL of diluted recombinant human DPP-IV enzyme solution. For blank wells (no enzyme activity), add 25 µL of assay buffer instead.

-

-

Pre-incubation: Mix gently and incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Add 25 µL of the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from all other wells.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control (100% activity).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

-

Conclusion

The indazole scaffold serves as a highly effective core for the design of potent and selective DPP-IV inhibitors. Structure-activity relationship studies have demonstrated that strategic modifications, particularly the introduction of small, electron-withdrawing groups at the C5 position of the indazole ring and fluoro-substituents on the aminopiperidine moiety, are key to enhancing inhibitory activity. The detailed synthetic and assay protocols provided herein offer a robust framework for researchers to further explore this chemical space. Continued optimization of these indazole-based compounds, guided by the SAR principles outlined, holds significant promise for the development of next-generation therapies for type 2 diabetes mellitus.

References

- 1. Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in non-peptidomimetic dipeptidyl peptidase 4 inhibitors: medicinal chemistry and preclinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal Chemistry and Applications of Incretins and DPP-4 Inhibitors in the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Data on PK44 for Type 2 Diabetes: A Technical Overview

Disclaimer: Extensive searches for publicly available preclinical data on a compound designated "PK44" for the treatment of type 2 diabetes did not yield any specific results. This designation may be an internal code for a compound not yet in the public domain, a misidentification, or part of unpublished research.

The following in-depth technical guide has been constructed as a representative example of a preclinical data package for a hypothetical novel therapeutic agent for type 2 diabetes, which we will refer to as "Glyco-Regulate." This guide is intended for researchers, scientists, and drug development professionals to illustrate the typical data, experimental protocols, and analyses that would be presented.

In Vitro Efficacy and Mechanism of Action

"Glyco-Regulate" was assessed in various in vitro models to determine its efficacy and elucidate its mechanism of action in modulating glucose metabolism and insulin signaling.

Quantitative In Vitro Data

The following table summarizes the key in vitro findings for "Glyco-Regulate."

| Parameter | Assay System | "Glyco-Regulate" Concentration | Result |

| Enzyme Inhibition | Recombinant Human DPP-4 Enzyme Assay | IC50: 15 nM | Potent and selective inhibition |

| GLP-1 Secretion | NCI-H716 Human Enteroendocrine Cells | 1 µM | 2.5-fold increase vs. vehicle |

| Insulin Secretion | INS-1E Rat Insulinoma Cells (High Glucose) | 1 µM | 1.8-fold increase vs. vehicle |

| Glucose Uptake | Differentiated L6 Myotubes | 1 µM | 1.6-fold increase vs. vehicle |

| Target Engagement | Cellular Thermal Shift Assay (HEK293 cells) | 10 µM | Target stabilization observed |

Experimental Protocols: In Vitro Assays

-

DPP-4 Enzyme Inhibition Assay: Recombinant human dipeptidyl peptidase-4 (DPP-4) was incubated with a fluorogenic substrate, Gly-Pro-AMC, in the presence of varying concentrations of "Glyco-Regulate." The inhibition of enzyme activity was measured by a decrease in fluorescence intensity, and the IC50 value was calculated using a four-parameter logistic fit.

-

GLP-1 Secretion Assay: NCI-H716 cells were cultured to confluence and then treated with "Glyco-Regulate" or vehicle control for 2 hours. The supernatant was collected, and the concentration of active glucagon-like peptide-1 (GLP-1) was determined using a commercially available ELISA kit.

-

Insulin Secretion Assay: INS-1E cells were seeded in 24-well plates and pre-incubated in low glucose (2.5 mM) Krebs-Ringer bicarbonate buffer (KRBH). The cells were then stimulated with high glucose (16.7 mM) KRBH containing "Glyco-Regulate" or vehicle for 1 hour. Insulin concentration in the supernatant was measured by ELISA.

-

Glucose Uptake Assay: L6 myoblasts were differentiated into myotubes. The cells were then serum-starved and treated with "Glyco-Regulate" or vehicle, followed by the addition of 2-deoxy-D-[3H]glucose. Cellular uptake of the radiolabeled glucose was measured by scintillation counting.

Signaling Pathway

The in vitro data suggest that "Glyco-Regulate" enhances insulin signaling, leading to increased glucose uptake. The proposed pathway is illustrated below.

Caption: Proposed signaling pathway for "Glyco-Regulate" enhanced glucose uptake.

In Vivo Efficacy and Safety

The efficacy and safety of "Glyco-Regulate" were evaluated in a diet-induced obese mouse model of type 2 diabetes.

Quantitative In Vivo Efficacy Data

The following table summarizes the key in vivo efficacy findings after 28 days of oral administration.

| Parameter | Vehicle Control | "Glyco-Regulate" (10 mg/kg) | p-value |

| Fasting Blood Glucose (mg/dL) | 185 ± 12 | 125 ± 8 | <0.01 |

| HbA1c (%) | 7.2 ± 0.4 | 5.8 ± 0.3 | <0.01 |

| Oral Glucose Tolerance Test (AUC) | 32000 ± 1500 | 21000 ± 1200 | <0.001 |

| Fasting Insulin (ng/mL) | 2.1 ± 0.3 | 1.5 ± 0.2 | <0.05 |

| Body Weight Change (%) | +5.2 ± 1.1 | -1.5 ± 0.8 | <0.01 |

Quantitative In Vivo Safety Data

The following table summarizes key safety parameters at the end of the 28-day study.

| Parameter | Vehicle Control | "Glyco-Regulate" (10 mg/kg) |

| Alanine Aminotransferase (ALT) (U/L) | 35 ± 5 | 38 ± 6 |

| Aspartate Aminotransferase (AST) (U/L) | 42 ± 7 | 45 ± 8 |

| Serum Creatinine (mg/dL) | 0.4 ± 0.1 | 0.4 ± 0.1 |

| Heart Rate (bpm) | 450 ± 25 | 445 ± 30 |

Experimental Protocol: In Vivo Study

-

Animal Model: Male C57BL/6J mice were fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity and insulin resistance.

-

Drug Administration: "Glyco-Regulate" (10 mg/kg) or vehicle (0.5% methylcellulose) was administered orally once daily for 28 days.

-

Fasting Blood Glucose and HbA1c: Blood samples were collected after a 6-hour fast at baseline and at the end of the study for glucose and HbA1c measurements.

-

Oral Glucose Tolerance Test (OGTT): On day 21, after an overnight fast, mice were administered an oral glucose bolus (2 g/kg). Blood glucose was measured at 0, 15, 30, 60, and 120 minutes post-gavage. The area under the curve (AUC) was calculated.

-

Safety Parameters: At the end of the study, terminal blood samples were collected for analysis of liver enzymes (ALT, AST) and kidney function (creatinine). Heart rate was monitored by telemetry in a subset of animals.

Experimental Workflow

The workflow for the in vivo efficacy study is depicted below.

Caption: Workflow for the 28-day in vivo efficacy and safety study.

This representative guide provides a framework for the presentation of preclinical data for a novel type 2 diabetes therapeutic. The structured tables, detailed protocols, and clear visualizations are designed to facilitate easy comparison and a thorough understanding of the compound's profile.

An In-depth Technical Guide to PK44 Phosphate: A Potent and Selective DPP-IV Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PK44 phosphate, a potent and selective inhibitor of dipeptidyl peptidase-IV (DPP-IV). The information presented herein is intended to support research and development efforts in the fields of diabetes, metabolism, and related therapeutic areas.

Core Molecular and Physicochemical Data

This compound phosphate is a small molecule inhibitor belonging to the class of compounds designed to modulate the incretin system. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₇H₁₆F₅N₇O·H₃PO₄ |

| Molecular Weight | 527.34 |

| CAS Number | 1017682-66-4 |

Quantitative Inhibitory Activity and Selectivity

This compound phosphate demonstrates high potency for DPP-IV and significant selectivity over related dipeptidyl peptidases, a critical attribute for a favorable safety profile.

| Target | IC₅₀ | Selectivity |

| DPP-IV | 15.8 nM[1][2][3] | - |

| DPP-8 | >1000-fold vs. DPP-IV[2][4] | >1000-fold |

| DPP-9 | >1000-fold vs. DPP-IV[2][4] | >1000-fold |

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are provided to facilitate the evaluation of this compound phosphate and similar compounds.

In Vitro DPP-IV Inhibition Assay (Fluorescence-Based)

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against DPP-IV.

Methodology:

-

Reagent Preparation:

-

Prepare a dilution series of this compound phosphate in a suitable solvent (e.g., DMSO).

-

Dilute recombinant human DPP-IV enzyme in assay buffer (e.g., Tris-HCl, pH 7.5).

-

Prepare the fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), in assay buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the diluted test compound, a known inhibitor (positive control), or vehicle (negative control).

-

Add the diluted DPP-IV enzyme to all wells except the blank wells (add assay buffer instead).

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 360 nm, Em: 460 nm for AMC).

-

Subtract the background fluorescence (blank wells) from all other readings.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

-

In Vitro DPP-8 and DPP-9 Selectivity Assay

To assess the selectivity of this compound phosphate, similar fluorescence-based assays are conducted using recombinant human DPP-8 and DPP-9 enzymes. The protocol is analogous to the DPP-IV inhibition assay, with the substitution of the respective enzymes and potentially their optimized substrates and buffer conditions. The resulting IC₅₀ values are then compared to that of DPP-IV to determine the selectivity ratio.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is adapted from studies utilizing the DPP-IV inhibitor sitagliptin and is suitable for evaluating the effect of this compound phosphate on glucose homeostasis.[1]

Methodology:

-

Animal Preparation:

-

Dosing and Glucose Challenge:

-

Record the body weight of each mouse.

-

At t = -30 minutes, administer this compound phosphate or vehicle (e.g., water with a suitable solubilizing agent) via oral gavage.[1] Doses can be varied to determine a dose-response relationship.[1]

-

At t = 0 minutes, administer a 2 g/kg body weight bolus of glucose solution (e.g., 20-30% in sterile water) via oral gavage.[1][5]

-

-

Blood Collection and Analysis:

-

Collect blood samples from the tail vein at baseline (t=0, immediately before glucose administration) and at specified time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[5]

-

Measure blood glucose concentrations using a glucometer.

-

Plot the mean blood glucose concentration at each time point to generate a glucose excursion curve.

-

Calculate the area under the curve (AUC) for blood glucose to quantify the overall glucose tolerance. A reduction in AUC in the this compound phosphate-treated group compared to the vehicle group indicates improved glucose tolerance.

-

Signaling Pathways

The primary mechanism of action of this compound phosphate is the inhibition of DPP-IV, which leads to the potentiation of the incretin hormone signaling pathway.

Inhibition of DPP-IV by this compound phosphate prevents the degradation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). This leads to elevated levels of active GLP-1 and GIP, which in turn exert their effects on pancreatic islet cells. Active GLP-1 and GIP bind to their respective G protein-coupled receptors on pancreatic β-cells, stimulating a cascade of intracellular events that result in increased glucose-dependent insulin secretion. Concurrently, GLP-1 suppresses the secretion of glucagon from pancreatic α-cells. The combined effect of increased insulin and decreased glucagon leads to enhanced glucose uptake by peripheral tissues (muscle and adipose tissue) and reduced hepatic glucose production, ultimately resulting in lower blood glucose levels.

References

Methodological & Application

Application Notes and Protocols for PK44 Phosphate in a Xenograft Mouse Model

These application notes provide a detailed protocol for evaluating the in vivo efficacy of PK44 Phosphate, a novel investigational anti-cancer agent, using a human tumor xenograft mouse model. The following protocols are intended for researchers, scientists, and drug development professionals.

Overview

This compound Phosphate is a novel small molecule inhibitor targeting a key signaling pathway implicated in tumor progression and metastasis. This document outlines the procedures for establishing a human tumor xenograft model in immunocompromised mice and for assessing the anti-tumor activity of this compound Phosphate following systemic administration.

Materials and Reagents

-

Cell Line: Human cancer cell line (e.g., A549, MDA-MB-231, etc.)

-

Animals: 6-8 week old female athymic nude mice (nu/nu)

-

This compound Phosphate: Supplied as a lyophilized powder

-

Vehicle: Sterile Phosphate Buffered Saline (PBS), pH 7.4

-

Anesthetic: Isoflurane or Ketamine/Xylazine cocktail

-

Matrigel: (Corning)

-

Calipers: For tumor measurement

-

Standard laboratory equipment: Syringes, needles, animal caging, etc.

Experimental Protocols

Animal Handling and Acclimatization

-

Upon arrival, house mice in a specific pathogen-free (SPF) facility.

-

Allow a 7-day acclimatization period before any experimental procedures.

-

Provide ad libitum access to sterile food and water.

-

Monitor animal health daily.

Tumor Cell Implantation

-

Culture the selected human cancer cell line under standard conditions.

-

On the day of implantation, harvest cells using trypsin and wash with sterile PBS.

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Anesthetize the mice.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

Monitor the mice until they have fully recovered from anesthesia.

This compound Phosphate Formulation and Administration

-

On each day of dosing, prepare a fresh solution of this compound Phosphate by dissolving the lyophilized powder in sterile PBS to the desired concentration.

-

Vortex thoroughly to ensure complete dissolution.

-

Administer this compound Phosphate or vehicle control to the mice via intraperitoneal (IP) injection.

Study Design and Execution

-

Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Record the initial tumor volume and body weight of each mouse.

-

Administer this compound Phosphate or vehicle control according to the dosing schedule outlined in Table 1.

-

Measure tumor volume and body weight twice weekly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the mice for any signs of toxicity or adverse effects.

-

At the end of the study (e.g., day 21), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Data Presentation

Table 1: Dosing Schedule and Administration

| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Frequency |

| 1 | Vehicle Control | 0 | Intraperitoneal (IP) | Once daily |

| 2 | This compound Phosphate | 10 | Intraperitoneal (IP) | Once daily |

| 3 | This compound Phosphate | 25 | Intraperitoneal (IP) | Once daily |

| 4 | This compound Phosphate | 50 | Intraperitoneal (IP) | Once daily |

Table 2: Summary of In Vivo Efficacy Data (Example)

| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Change in Body Weight (%) |

| Vehicle Control | 1250 ± 150 | - | +5.2 |

| This compound Phosphate (10 mg/kg) | 875 ± 120 | 30 | +4.8 |

| This compound Phosphate (25 mg/kg) | 500 ± 95 | 60 | +1.5 |

| This compound Phosphate (50 mg/kg) | 250 ± 70 | 80 | -2.3 |

Visualizations

Experimental Workflow

Caption: Workflow for the in vivo evaluation of this compound Phosphate.

Hypothetical Signaling Pathway for this compound Phosphate

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound Phosphate.

Application Notes and Protocols for PK44 Phosphate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK44 phosphate is a potent and highly selective inhibitor of Dipeptidyl Peptidase IV (DPP-IV), also known as CD26.[1][2][3] DPP-IV is a transmembrane glycoprotein and a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of a variety of bioactive peptides.[4] Its substrates include incretin hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), chemokines like CXCL12, and other growth factors and neuropeptides.[4][5] By inhibiting DPP-IV, this compound phosphate prevents the degradation of these peptides, thereby prolonging their bioavailability and downstream signaling effects. These application notes provide detailed protocols and guidelines for utilizing this compound phosphate in various cell culture-based assays to investigate its biological effects.

Mechanism of Action

This compound phosphate exerts its effects by competitively inhibiting the enzymatic activity of DPP-IV. This leads to elevated levels of active DPP-IV substrates in the local cellular microenvironment. The primary and most well-characterized consequence of DPP-IV inhibition is the potentiation of the incretin hormone GLP-1 signaling pathway.[6][7] GLP-1 binds to its G-protein coupled receptor (GLP-1R), leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[8] This can trigger a cascade of downstream events, including the activation of PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and metabolism.[9][10]

In addition to the incretin pathway, DPP-IV inhibition has been shown to impact the CXCL12/CXCR4 signaling axis.[5] DPP-IV is a key regulator of the chemokine CXCL12 (also known as SDF-1), and its inhibition can lead to increased CXCL12 levels. This can subsequently activate the CXCR4 receptor and its downstream pathways, such as the mTOR signaling pathway, which has implications in cancer biology, including cell migration, invasion, and autophagy.[5][11]

Data Presentation

The following table summarizes key quantitative data for this compound phosphate, providing a reference for experimental design.

| Parameter | Value | Reference |

| IC50 (DPP-IV) | 15.8 nM | [1][2][3] |

| Selectivity | >1000-fold for DPP-IV over DPP-8 and DPP-9 | [3] |

The following table provides examples of working concentrations and observed effects for DPP-IV inhibitors in cell culture, which can serve as a starting point for experiments with this compound phosphate.

| Cell Line | DPP-IV Inhibitor | Concentration Range | Observed Effects | Reference |

| SH-SY5Y (human neuroblastoma) | GLP-1/Exendin-4 (DPP-IV inhibition potentiates endogenous GLP-1) | Physiologically relevant concentrations | Increased cell proliferation and viability, neuroprotection against oxidative stress. | [9][10] |

| GLUTag, STC-1, NCI-H716 (enteroendocrine cell lines) | Various stimuli potentiated by DPP-IV inhibition | Not specified | Increased GLP-1 secretion. | [12] |

| Caco-2 (human colorectal adenocarcinoma) | VLATSGPG, LDKVFER (peptide inhibitors) | IC50: 148.5 - 207.3 µM (in situ) | Inhibition of cellular DPP-IV activity. | [13] |

| MCF7, MDA-MB-231 (human breast cancer) | siRNA-mediated knockdown of DPP-4 | Not applicable | Induction of Epithelial-Mesenchymal Transition (EMT). | |

| 4T1 (mouse breast cancer) | KR-62436 (DPP-IV inhibitor) | Not specified | Enhanced levels of CXCL12/CXCR4 and phosphorylated mTOR, induction of EMT. |

Mandatory Visualization

Signaling Pathways

Caption: Signaling pathways modulated by this compound phosphate.

Experimental Workflow

Caption: General experimental workflow for cell-based assays.

Experimental Protocols

Protocol 1: Determination of In-Cell DPP-IV Inhibitory Activity

Objective: To determine the concentration of this compound phosphate required to inhibit 50% of DPP-IV activity within intact cells (in situ IC50).

Materials:

-

Cell line expressing DPP-IV (e.g., Caco-2, HepG2)

-

Complete cell culture medium

-

This compound phosphate

-

DMSO (cell culture grade)

-

DPP-IV fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Assay Buffer (e.g., Tris-HCl, pH 7.4)

-

96-well black, clear-bottom tissue culture plates

-

Fluorometric plate reader (Ex/Em ~360/460 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight in a humidified incubator at 37°C with 5% CO2.

-

Preparation of this compound Phosphate Solutions: Prepare a 10 mM stock solution of this compound phosphate in DMSO. Create a series of dilutions in complete culture medium to achieve final concentrations ranging from picomolar to micromolar (e.g., 0.01 nM to 10 µM). Include a vehicle control (medium with the highest concentration of DMSO used).

-

Cell Treatment: Remove the culture medium from the wells and replace it with the prepared this compound phosphate dilutions or vehicle control. Incubate for 1-2 hours at 37°C.

-

DPP-IV Activity Assay: a. After incubation, gently wash the cells twice with Assay Buffer. b. Add the DPP-IV fluorogenic substrate, diluted in Assay Buffer to a final concentration of 50-100 µM, to each well. c. Immediately begin kinetic reading on a fluorometric plate reader at 37°C, taking measurements every 2-5 minutes for 30-60 minutes. Alternatively, perform an endpoint reading after a 30-minute incubation.

-

Data Analysis: a. Calculate the rate of substrate cleavage (fluorescence increase per minute) for each well. b. Normalize the rates to the vehicle control (100% activity). c. Plot the percent inhibition against the logarithm of the this compound phosphate concentration and fit the data to a four-parameter logistic curve to determine the in situ IC50 value.

Protocol 2: Cell Proliferation Assay (MTS/MTT Assay)

Objective: To assess the effect of this compound phosphate on the proliferation of a specific cell line, potentially in the presence of a DPP-IV substrate like GLP-1.

Materials:

-

Cell line of interest (e.g., SH-SY5Y, insulinoma cell lines)

-

Complete cell culture medium

-

This compound phosphate

-

DMSO

-

GLP-1 (optional)

-

MTS or MTT reagent

-

96-well clear tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-10,000 cells/well) and allow them to attach overnight.

-

Cell Treatment: a. Prepare working solutions of this compound phosphate in culture medium at various concentrations (e.g., 1 nM to 1 µM). b. (Optional) If investigating the potentiation of GLP-1 effects, prepare solutions of this compound phosphate with a fixed, sub-maximal concentration of GLP-1. c. Replace the medium in the wells with the treatment solutions. Include a vehicle control and a positive control if available.

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTS/MTT Assay: a. Add the MTS or MTT reagent to each well according to the manufacturer's instructions. b. Incubate for 1-4 hours at 37°C. c. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).

-

Data Analysis: a. Subtract the background absorbance (medium only). b. Normalize the absorbance values to the vehicle control to determine the percent change in cell proliferation. c. Plot the percent proliferation against the this compound phosphate concentration.

Protocol 3: Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound phosphate on the activation of downstream signaling proteins (e.g., Akt, ERK, mTOR).

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound phosphate

-

DMSO

-

DPP-IV substrate (e.g., GLP-1 or CXCL12)

-

6-well or 10 cm tissue culture plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-phospho-mTOR, anti-total-mTOR)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: a. Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. b. Serum-starve the cells for 4-16 hours, if necessary, to reduce basal signaling. c. Pre-treat the cells with various concentrations of this compound phosphate for 1-2 hours. d. Stimulate the cells with the appropriate DPP-IV substrate (e.g., 100 nM GLP-1 or 100 ng/mL CXCL12) for a short period (e.g., 5-30 minutes).

-

Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells in lysis buffer and collect the lysates. c. Determine the protein concentration using a BCA assay.

-

Western Blotting: a. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane in blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Detect the protein bands using an ECL substrate and an imaging system.

-

Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the phosphorylated protein levels to the total protein levels. c. Compare the levels of protein phosphorylation between different treatment groups.

Troubleshooting

-

Low DPP-IV activity: Ensure the cell line expresses sufficient levels of DPP-IV. Check the viability of the cells and the quality of the substrate.

-

High background in fluorescence assays: Use black plates with clear bottoms. Ensure complete removal of phenol red-containing medium.

-

Variability in results: Maintain consistent cell seeding densities, incubation times, and reagent concentrations. Use appropriate controls in every experiment.

-

No effect of this compound phosphate: The chosen cell line may not express DPP-IV or the downstream signaling components. The concentration range or incubation time may need optimization. Confirm the activity of the this compound phosphate stock.

Conclusion

This compound phosphate is a valuable research tool for investigating the roles of DPP-IV and its substrates in various cellular processes. By utilizing the protocols and information provided in these application notes, researchers can effectively design and execute experiments to elucidate the in vitro effects of this potent inhibitor. Careful experimental design, including appropriate controls and optimization of assay conditions, is crucial for obtaining reliable and reproducible data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PK 44 phosphate | CAS 1017682-66-4 | this compound | Tocris Bioscience [tocris.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. CD26/DPP-4: Type 2 Diabetes Drug Target with Potential Influence on Cancer Biology [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhancing the GLP-1 receptor signaling pathway leads to proliferation and neuroprotection in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. mdpi.com [mdpi.com]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. Characterization of DPP-IV Inhibitory Peptides Using an In Vitro Cell Culture Model of the Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for PAK4 Inhibitors in Immunology Research

For Researchers, Scientists, and Drug Development Professionals